Cas no 2034245-58-2 (1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea)

1-(2-Chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea is a synthetic urea derivative characterized by its unique heterocyclic structure, combining a chlorophenyl group with a methyl-substituted oxazole moiety. This compound exhibits potential as an intermediate in agrochemical and pharmaceutical research, owing to its structural versatility and reactivity. The presence of the 2-chlorophenyl group enhances its binding affinity in target interactions, while the 5-methyl-1,2-oxazol-4-ylmethyl moiety contributes to improved stability and solubility profiles. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for applications in selective inhibition studies or as a building block for further derivatization. The compound's balanced physicochemical properties support its utility in specialized chemical synthesis.
1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea structure
2034245-58-2 structure
商品名:1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea
CAS番号:2034245-58-2
MF:C12H12ClN3O2
メガワット:265.695581436157
CID:5823202
PubChem ID:121018872

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 化学的及び物理的性質

名前と識別子

    • 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea
    • 1-(2-chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
    • F6512-9202
    • 2034245-58-2
    • 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
    • AKOS026702065
    • インチ: 1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17)
    • InChIKey: UDTUDUIPGQKPOI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC(NCC1C=NOC=1C)=O

計算された属性

  • せいみつぶんしりょう: 265.0618043g/mol
  • どういたいしつりょう: 265.0618043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6512-9202-10μmol
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6512-9202-20μmol
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6512-9202-20mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
20mg
$148.5 2023-09-08
Life Chemicals
F6512-9202-1mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
1mg
$81.0 2023-09-08
Life Chemicals
F6512-9202-4mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
4mg
$99.0 2023-09-08
Life Chemicals
F6512-9202-75mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
75mg
$312.0 2023-09-08
Life Chemicals
F6512-9202-25mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
25mg
$163.5 2023-09-08
Life Chemicals
F6512-9202-5mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
5mg
$103.5 2023-09-08
Life Chemicals
F6512-9202-15mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
15mg
$133.5 2023-09-08
Life Chemicals
F6512-9202-50mg
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
2034245-58-2
50mg
$240.0 2023-09-08

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 関連文献

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylureaに関する追加情報

Introduction to 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea (CAS No. 2034245-58-2)

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 2034245-58-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of both chlorophenyl and oxazole moieties in its structure imparts distinct pharmacophoric features that contribute to its potential therapeutic applications.

The molecular framework of 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea is characterized by a urea functional group linked to a 2-chlorophenyl ring and a 5-methyl-1,2-oxazole ring. This arrangement not only enhances the compound's solubility and bioavailability but also facilitates interactions with biological targets. The chlorophenyl moiety is known for its ability to modulate enzyme activity, while the oxazole ring is frequently associated with anti-inflammatory and antimicrobial properties. Such structural features make this compound a valuable candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific disease pathways. 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea has been investigated for its potential role in addressing various medical conditions, including neurological disorders and infectious diseases. Preliminary studies have suggested that this compound may exert its effects by interacting with key biological targets such as kinases and transcription factors. These interactions could lead to the development of new treatment strategies for conditions that are currently challenging to manage effectively.

The synthesis of 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the oxazole derivative, followed by its coupling with the urea moiety. The introduction of the 2-chlorophenyl group is achieved through nucleophilic substitution reactions, which highlight the compound's synthetic versatility. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the final product, ensuring its structural integrity.

One of the most compelling aspects of 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and structure-based drug design approaches to identify analogs with enhanced pharmacological properties. These studies have revealed that modifications in the substitution patterns of the phenyl ring and the oxazole ring can significantly alter the compound's biological activity. Such insights are crucial for optimizing drug candidates and improving their therapeutic efficacy.

The pharmacokinetic profile of 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea has also been thoroughly evaluated to assess its suitability for clinical applications. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development. Additionally, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, suggesting its potential for safe use in humans. These findings bolster its candidacy as a viable therapeutic agent.

Recent advancements in biotechnology have enabled researchers to explore novel delivery systems for 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea. Nanoparticle formulations and liposomes have been investigated as potential carriers to enhance drug delivery efficiency and target specificity. These innovative approaches could improve the compound's bioavailability and reduce side effects, thereby expanding its therapeutic applications.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, and clinicians in developing effective treatments. 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea exemplifies how interdisciplinary efforts can lead to breakthroughs in drug discovery. By combining synthetic chemistry expertise with biological insights, researchers can identify promising candidates for further development.

Looking ahead, the future prospects for 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-ylmethylurea) appear promising as it continues to be studied in various preclinical models. Ongoing research aims to elucidate its mechanisms of action and explore new therapeutic indications. The integration of cutting-edge technologies such as artificial intelligence (AI) in drug discovery is expected to accelerate these efforts by providing predictive models for optimizing drug candidates.

In conclusion, 1-(2-chlorophenyl)-3-(5-methyl - 1 , 2 - oxazol - 4 - ylmethylurea ( CAS No . 2034245 - 58 - 2 ) represents a significant advancement in pharmaceutical chemistry with potential implications for treating a wide range of diseases . Its unique structural features , favorable pharmacokinetic properties , and promising biological activities position it as a valuable asset in ongoing drug development initiatives . As research progresses , this compound is poised to contribute meaningfully to improving human health outcomes .

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